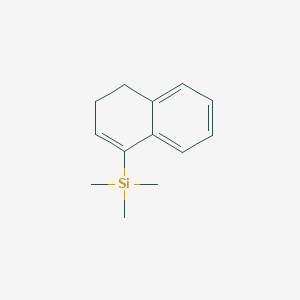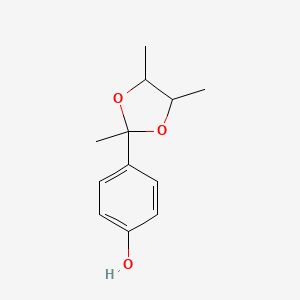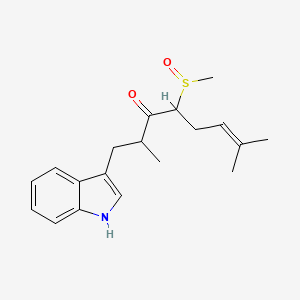
1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one is a complex organic compound that features an indole ring, a methanesulfinyl group, and a dimethyloctenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one typically involves multiple steps, starting with the preparation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with acids . The methanesulfinyl group can be introduced through oxidation reactions using reagents such as dimethyl sulfoxide (DMSO) or sulfinyl chlorides. The final step involves the formation of the dimethyloctenone structure through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and temperature control, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding a simpler indole derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Indole derivatives without the methanesulfinyl group
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to active sites on enzymes, inhibiting their activity. The methanesulfinyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-yl)ethanamine: Known for its antibacterial properties.
2-(1H-Indol-3-yl)acetonitrile: Used in the synthesis of fluorescent materials.
3-(1H-Indol-3-yl)isoindolin-1-one: Synthesized via environmentally-friendly methods and used in various organic reactions.
Uniqueness
1-(1H-Indol-3-yl)-4-(methanesulfinyl)-2,7-dimethyloct-6-en-3-one is unique due to its combination of an indole ring with a methanesulfinyl group and a dimethyloctenone structure. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
61755-24-6 |
|---|---|
Molecular Formula |
C19H25NO2S |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2,7-dimethyl-4-methylsulfinyloct-6-en-3-one |
InChI |
InChI=1S/C19H25NO2S/c1-13(2)9-10-18(23(4)22)19(21)14(3)11-15-12-20-17-8-6-5-7-16(15)17/h5-9,12,14,18,20H,10-11H2,1-4H3 |
InChI Key |
BIIAGMIXADQXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)C(CC=C(C)C)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


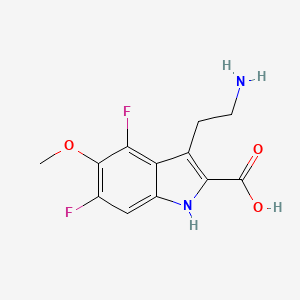
![5,10-Ethanopyridazino[3,4-b]quinoxaline](/img/structure/B14548194.png)
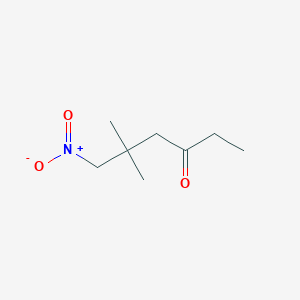
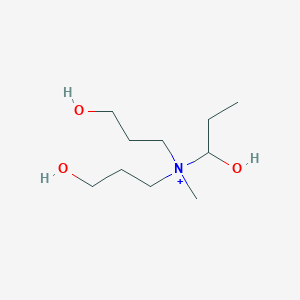
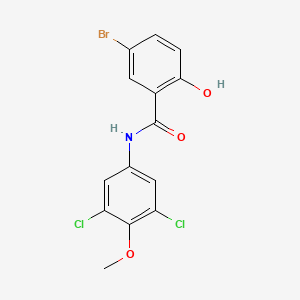
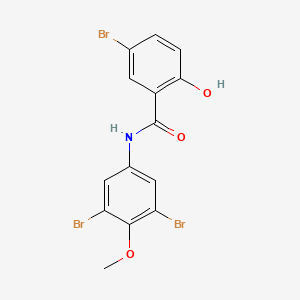
![(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]](/img/structure/B14548226.png)

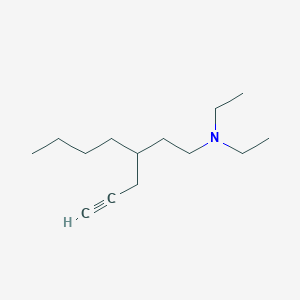
![(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14548246.png)

